![molecular formula C6H4BrFS B1320109 2-Bromo-5-fluorothiophenol CAS No. 55389-14-5](/img/structure/B1320109.png)
2-Bromo-5-fluorothiophenol
Overview
Description
2-Bromo-5-fluorothiophenol (CAS Number: 55389-14-5) is an organic compound with the molecular formula C6H4BrFS. It belongs to the class of bromophenols, which are derivatives of phenol with bromine substitution. This compound consists of a benzene ring with hydroxyl groups and bromine atoms attached. The IUPAC name for this compound is 2-bromo-5-fluorobenzenethiol .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Benzoxaboroles
This compound is used as a precursor for synthesizing 5-fluoro-3-substituted benzoxaboroles . These benzoxaboroles have applications in material science, serving as molecular receptors, building blocks in crystal engineering, steroid conjugates for molecular imprinting, dyes, and biosensors for alpha hydroxyl carboxylic acids .
OLED Applications
2-Bromo-5-fluorobenzonitrile: , derived from 2-Bromo-5-fluorobenzenethiol, is utilized in the synthesis of thermally activated delayed fluorescence (TADF) dyes. These dyes are important in the development of organic light-emitting diode (OLED) technologies .
Pharmaceutical Intermediates
The compound is involved in the synthesis of pyrimidine functional compounds that act as GABAAα2/α3 binding site agonists. These are used in the treatment of anxiety disorders, showcasing its significance in pharmaceutical applications .
Antitumor and Anti-inflammatory Applications
As a precursor, 2-Bromo-5-fluorobenzonitrile is also used in synthesizing active pharmaceutical ingredients (APIs) for antitumor and anti-inflammatory drugs .
Mechanism of Action
Target of Action
It’s known that this compound is used as a building block in chemical synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
It’s known that the bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions . Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions .
Biochemical Pathways
It’s known that this compound can be used as a precursor for the synthesis of various other compounds , suggesting that it may influence a wide range of biochemical pathways depending on the specific context of its use.
Result of Action
It’s known that this compound can be used as a precursor for the synthesis of various other compounds , suggesting that its effects may vary widely depending on the specific context of its use.
properties
IUPAC Name |
2-bromo-5-fluorobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFS/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEGEMGVTNGUOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597767 | |
Record name | 2-Bromo-5-fluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluorobenzenethiol | |
CAS RN |
55389-14-5 | |
Record name | 2-Bromo-5-fluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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